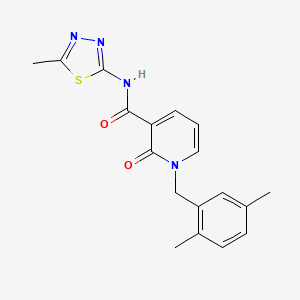

1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality 1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-11-6-7-12(2)14(9-11)10-22-8-4-5-15(17(22)24)16(23)19-18-21-20-13(3)25-18/h4-9H,10H2,1-3H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBKIHUMKCYWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Core pyridine-2-one formation : Cyclization of β-ketoesters under acidic conditions to generate the dihydropyridinone scaffold .

- Thiadiazole coupling : Nucleophilic substitution between the pyridine-3-carboxamide intermediate and a 5-methyl-1,3,4-thiadiazol-2-amine derivative. This step often employs polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at room temperature .

- Benzyl group introduction : Alkylation using 2,5-dimethylbenzyl chloride under reflux conditions in acetonitrile or DMF .

Key considerations : Reaction purity is monitored via TLC, and intermediates are isolated via column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation, particularly for the thiadiazole and benzyl groups. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 165–175 ppm are critical .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing isomeric byproducts .

- Infrared (IR) spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

Q. What are the common reactivity patterns of this compound under standard laboratory conditions?

- Amide bond stability : Resists hydrolysis under neutral conditions but may degrade in strongly acidic/basic environments.

- Thiadiazole reactivity : Participates in nucleophilic substitutions at the sulfur atom, enabling functionalization (e.g., alkylation, acylation) .

- Oxidation susceptibility : The dihydropyridine ring may oxidize to pyridine under prolonged exposure to air, necessitating inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Solvent selection : DMF enhances nucleophilicity in coupling steps, while acetonitrile improves cyclization efficiency .

- Catalyst screening : Triethylamine or iodine may accelerate cyclization of thiadiazole intermediates, reducing side-product formation .

- Temperature control : Lower temperatures (0–25°C) minimize dihydropyridine oxidation, while reflux conditions (~80°C) drive amide bond formation .

Data-driven approach : Design-of-experiment (DoE) models can identify optimal molar ratios (e.g., 1:1.1 substrate-to-reagent) and reaction times .

Q. How can conflicting spectroscopic data be resolved when characterizing novel derivatives?

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping aromatic signals .

- X-ray crystallography : Definitive structural elucidation resolves regiochemistry disputes, especially for thiadiazole-substituted analogs .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., PubChem entries for dihydropyridine-carboxamides) to validate spectral patterns .

Q. What hypotheses exist regarding the compound’s mechanism of action in biological systems?

- Thiadiazole-mediated interactions : The 1,3,4-thiadiazole moiety may inhibit enzymes (e.g., kinases) via sulfur-mediated hydrogen bonding or metal coordination, as seen in antitumor agents .

- Dihydropyridine redox activity : The 2-oxo-1,2-dihydropyridine core could modulate cellular redox pathways, analogous to NADH-like behavior in related compounds .

Experimental validation : Competitive binding assays (e.g., surface plasmon resonance) and molecular docking studies are recommended to identify protein targets .

Data Contradiction Analysis

Example issue : Discrepancies in reported yields for thiadiazole coupling steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.